molecular formula C13H17NO3S B2690333 Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate CAS No. 1153556-18-3

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate

Cat. No. B2690333
M. Wt: 267.34
InChI Key: HHLAKKXQHRMCBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by functionalization with the ester, cyclopropyl, and acetamido groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the cyclopropyl group would contribute to the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or reduction, while the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .

Scientific Research Applications

Organic Chemistry

Application Summary

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.

Method of Application

The method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2– homologation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmaceutical Chemistry

Application Summary

This compound is used in the development of dipeptidase inhibitors . These inhibitors selectively inhibit the metabolism of dipeptidase (E.C.3.4.13.11) and are useful in combination with antibacterial products .

Method of Application

The method involves the synthesis of chemical compounds which are Z-2-acylamino-3-monosubstituted propenoates . These compounds selectively inhibit the metabolism of the dipeptidase [E.C.3.4.13.11], also called "dipeptidase inhibitors" .

Results or Outcomes

The results of this application are novel chemical compounds that are useful in combination with antibacterial products . These compounds have potential applications in the treatment of diseases where dipeptidase activity is detrimental .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile liquid, it could pose a flammability risk. If it were a solid, it could pose a dust explosion risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 5-[(2-cyclopropylacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-13(16)12-8(2)6-11(18-12)14-10(15)7-9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLAKKXQHRMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate

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